molecular formula C27H29ClN4O3 B14084170 Y2 Antagonist 36

Y2 Antagonist 36

Cat. No.: B14084170
M. Wt: 493.0 g/mol
InChI Key: WIHRUDKZTYLJLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Y2 Antagonist 36 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. One common method involves the use of solid-phase peptide synthesis, where amino acids are sequentially added to a growing peptide chain anchored to a solid support . The reaction conditions typically include the use of coupling reagents like N,N’-diisopropylcarbodiimide and activators such as 1-hydroxybenzotriazole .

Industrial Production Methods

Industrial production of this compound often employs automated peptide synthesizers to ensure high yield and purity. The process includes purification steps such as high-performance liquid chromatography and lyophilization to obtain the final product .

Properties

Molecular Formula

C27H29ClN4O3

Molecular Weight

493.0 g/mol

IUPAC Name

N-[3-chloro-4-[4-(3-methoxypyridine-2-carbonyl)piperazin-1-yl]phenyl]-2-methyl-2-phenylpropanamide

InChI

InChI=1S/C27H29ClN4O3/c1-27(2,19-8-5-4-6-9-19)26(34)30-20-11-12-22(21(28)18-20)31-14-16-32(17-15-31)25(33)24-23(35-3)10-7-13-29-24/h4-13,18H,14-17H2,1-3H3,(H,30,34)

InChI Key

WIHRUDKZTYLJLT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=CC=N4)OC)Cl

Origin of Product

United States

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